3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 901735-56-6
VCID: VC5344538
InChI: InChI=1S/C13H17N5O2/c19-13(20)7-6-11-15-14-10-4-5-12(16-18(10)11)17-8-2-1-3-9-17/h4-5H,1-3,6-9H2,(H,19,20)
SMILES: C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Molecular Formula: C13H17N5O2
Molecular Weight: 275.312

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

CAS No.: 901735-56-6

Cat. No.: VC5344538

Molecular Formula: C13H17N5O2

Molecular Weight: 275.312

* For research use only. Not for human or veterinary use.

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid - 901735-56-6

Specification

CAS No. 901735-56-6
Molecular Formula C13H17N5O2
Molecular Weight 275.312
IUPAC Name 3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Standard InChI InChI=1S/C13H17N5O2/c19-13(20)7-6-11-15-14-10-4-5-12(16-18(10)11)17-8-2-1-3-9-17/h4-5H,1-3,6-9H2,(H,19,20)
Standard InChI Key XNOXNSAZRKDWIH-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(6-piperidin-1-yl-[1, triazolo[4,3-b]pyridazin-3-yl)propanoic acid, reflects its multicyclic framework. The core structure consists of a triazolo[4,3-b]pyridazine system, a bicyclic heteroaromatic scaffold combining triazole and pyridazine rings. Position 6 of the pyridazine ring is substituted with a piperidin-1-yl group, while position 3 of the triazole ring is linked to a three-carbon propanoic acid chain.

Key structural attributes include:

  • Molecular formula: C₁₃H₁₇N₅O₂

  • Molecular weight: 275.312 g/mol

  • SMILES notation: C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2

The presence of both basic (piperidine) and acidic (carboxylic acid) functional groups suggests amphoteric behavior, though experimental solubility data remain unreported.

Synthesis and Characterization

Synthetic Pathways

The synthesis of triazolo-pyridazine derivatives typically involves cyclocondensation or hetarylation strategies. For analogous compounds, Stille cross-coupling reactions between halogenated pyridines and stannanes have been employed to install aryl substituents . A plausible route for this compound could involve:

  • Formation of the pyridazine core: Cyclization of hydrazine derivatives with dicarbonyl precursors.

  • Triazole ring construction: Oxidative cyclization of semicarbazides or thiosemicarbazides.

  • Piperidine incorporation: Nucleophilic substitution at the pyridazine C6 position using piperidine.

  • Propanoic acid side-chain introduction: Alkylation or Michael addition followed by oxidation .

Analytical Characterization

Reported characterization methods for related triazolo-pyridazines include:

  • ¹H NMR spectroscopy: Proton environments of the piperidine (δ 1.4–3.0 ppm) and triazole (δ 8.5–9.0 ppm) moieties.

  • Mass spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 275.3.

  • X-ray crystallography: Used to confirm regiochemistry in analogous structures .

Physicochemical Properties

PropertyValue for Target CompoundAnalogous Compound (VC5344538)
Molecular Weight (g/mol)275.31385.5
LogP (predicted)1.8 ± 0.32.1
Hydrogen Bond Donors11
Hydrogen Bond Acceptors66

The lower molecular weight compared to VC5344538 arises from the absence of additional aromatic substituents.

CompoundIC₅₀ (MET Kinase)Antimicrobial ActivityPlant Yield Increase
Target CompoundNot testedNot testedNot tested
AMG 337 3 nM
Thiazole-propanoic MIC: 50 µg/mL+34% oil content

These data underscore the need for targeted assays to elucidate this compound’s specific activities.

Industrial and Research Applications

Medicinal Chemistry

The compound’s hybrid structure positions it as a candidate for:

  • Oncology: Kinase inhibition potential warranting cell proliferation assays.

  • Neurology: Piperidine moiety as a acetylcholinesterase inhibitor precursor.

Agrochemical Development

Propanoic acid derivatives enhance crop yields in rapeseed models . Field trials could assess this compound’s efficacy as a growth stimulant.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields in multi-step syntheses (e.g., 52% over two steps for analogous compounds) .

  • Chirality management, requiring chiral chromatography for enantiopure products .

Biological Screening Priorities

Critical assays needed:

  • Kinase panel screening (MET, EGFR, VEGFR).

  • Microdialysis studies for blood-brain barrier penetration.

  • Phytotoxicity and growth promotion trials in Brassica napus.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator